Arachidonic acid-d5

Isotope Dilution Mass Spectrometry Eicosanoid Quantification Analytical Method Validation

Arachidonic acid-d5 (AA-d5; CAS 123167-26-0) is a stable isotope-labeled analog of the essential omega-6 polyunsaturated fatty acid arachidonic acid (AA), in which five hydrogen atoms at the terminal ω-position (19,19,20,20,20-d5) are replaced with deuterium. As a deuterated internal standard (IS), AA-d5 enables accurate quantification of endogenous arachidonic acid and its extensive eicosanoid metabolite network via isotope dilution mass spectrometry (IDMS) using GC-MS or LC-MS/MS platforms.

Molecular Formula C20H32O2
Molecular Weight 309.5 g/mol
Cat. No. B3025904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArachidonic acid-d5
Molecular FormulaC20H32O2
Molecular Weight309.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)O
InChIInChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i1D3,2D2
InChIKeyYZXBAPSDXZZRGB-QHIWQZJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arachidonic Acid-d5 for LC-MS/MS Quantification: A Deuterated Internal Standard for Eicosanoid and Lipidomics Research


Arachidonic acid-d5 (AA-d5; CAS 123167-26-0) is a stable isotope-labeled analog of the essential omega-6 polyunsaturated fatty acid arachidonic acid (AA), in which five hydrogen atoms at the terminal ω-position (19,19,20,20,20-d5) are replaced with deuterium [1]. As a deuterated internal standard (IS), AA-d5 enables accurate quantification of endogenous arachidonic acid and its extensive eicosanoid metabolite network via isotope dilution mass spectrometry (IDMS) using GC-MS or LC-MS/MS platforms [2]. Its near-identical physicochemical properties to the unlabeled analyte allow it to correct for sample loss, matrix effects, and instrument variability throughout the analytical workflow [3].

Why Arachidonic Acid-d5 Cannot Be Substituted with Other Deuterated AA Analogs in Quantitative Workflows


In LC-MS/MS quantification, stable isotope-labeled internal standards are not interchangeable despite sharing the same parent structure. The selection between Arachidonic acid-d5 and alternatives such as Arachidonic acid-d8 carries direct analytical consequences that affect method validation and data reproducibility . The number and position of deuterium atoms influence chromatographic retention time shifts (inverse isotope effect), where deuterated analogs elute slightly earlier than their protium counterparts—a shift that scales with deuterium count and affects co-elution fidelity during electrospray ionization [1]. Furthermore, insufficient mass separation (+5 Da versus +8 Da) relative to endogenous isotopic envelopes determines whether the internal standard channel remains free of natural abundance interference, a critical parameter for achieving required lower limits of quantification (LLOQ) . Back-exchange liability at acidic protons (the carboxylic acid moiety) remains a constant risk regardless of deuterium count, but the analytical dynamic range and calibration curve linearity are directly modulated by the isotopic purity of the chosen deuterated form [2].

Quantitative Procurement Evidence: Arachidonic Acid-d5 vs. Arachidonic Acid-d8 Comparative Specifications


Comparative Isotopic Purity Specifications: ≥99% Deuterated Forms for d5 vs. d8

Both Arachidonic acid-d5 and Arachidonic acid-d8 are commercially available with comparable isotopic purity specifications of ≥99% deuterated forms (d1-d5 and d1-d8 respectively) . This parity in isotopic enrichment means that the d5 variant provides equivalent calibration linearity and background correction capability to the higher-mass d8 analog when used as an internal standard, without the additional synthetic cost and complexity associated with incorporating eight deuterium atoms [1]. The d5 labeling achieves sufficient mass separation from the endogenous AA (M) isotopic envelope for selective reaction monitoring (SRM) transitions while maintaining the physicochemical similarity required for co-extraction and co-ionization [2].

Isotope Dilution Mass Spectrometry Eicosanoid Quantification Analytical Method Validation

Chromatographic Retention Behavior: Deuterium-Induced Isotope Effect Scaling

Deuterium-labeled internal standards exhibit a chromatographic inverse isotope effect, eluting slightly earlier than their unlabeled protium counterparts, with the magnitude of the retention time shift scaling proportionally with the number of deuterium atoms incorporated [1]. Arachidonic acid-d5 (Δm/z +5) produces a smaller retention time offset compared to Arachidonic acid-d8 (Δm/z +8), which can affect the fidelity of matrix effect correction during electrospray ionization, as co-elution between analyte and IS is critical for compensating ion suppression or enhancement . This class-level phenomenon is well-documented across deuterated fatty acid analogs, where the d5 isotopologue demonstrates retention behavior closer to the native analyte than higher-mass deuterated variants .

LC-MS Method Development Chromatographic Separation Stable Isotope Labeling

Position-Specific Terminal ω-Labeling: Metabolic Tracking Without Interfering with Enzymatic Recognition

Arachidonic acid-d5 incorporates five deuterium atoms specifically at the terminal ω-position (19,19,20,20,20-d5) of the fatty acid chain, whereas Arachidonic acid-d8 places eight deuterium atoms at the central methylene positions (5,6,8,9,11,12,14,15) [1]. This positional distinction is functionally critical: the terminal d5 label preserves the native hydrogen composition at the bis-allylic positions (C7, C10, C13) and double bonds that are essential for enzymatic recognition by cyclooxygenases (COX) and lipoxygenases (LOX), whereas central deuteration may introduce kinetic isotope effects that alter substrate processing rates [2]. Studies employing dual-isotope labeling lipidomics demonstrate that terminal ω-deuteration enables accurate tracking of metabolic fate without perturbing endogenous eicosanoid biosynthetic pathways [3].

Metabolic Flux Analysis Lipid Metabolism Ferroptosis Research

Deuterium Content and Back-Exchange Liability: Metabolic Stability Considerations for In Vivo Tracer Applications

While all deuterated arachidonic acid analogs serve as internal standards, their utility in metabolic tracing and pharmacokinetic studies depends on label stability against in vivo back-exchange. Deuteration has gained attention for its potential to affect pharmacokinetic and metabolic profiles of drugs and endogenous metabolites . In studies administering deuterium-labeled essential fatty acids to human subjects, the d5-labeled metabolites were detectable in plasma at 24, 48, and 96 hours post-dose, demonstrating sufficient in vivo metabolic stability for tracking long-chain polyunsaturated fatty acid synthesis pathways [1]. This stability profile is comparable across d5 and d8 variants for the non-exchangeable C-D bonds, though the reduced deuterium content of d5 may offer advantages in minimizing deuterium isotope effects on metabolic enzymes [2].

Pharmacokinetics Deuterium Kinetic Isotope Effect Stable Isotope Tracer

Application Scope Differentiation: Internal Standard vs. Therapeutic Development Pathways

Arachidonic acid-d5 is explicitly intended and validated for use as an internal standard for the quantification of arachidonic acid by GC- or LC-MS [1], with widespread application in eicosanoid profiling and lipidomics [2]. In contrast, alternative deuterated AA variants (notably site-specifically deuterated forms such as 13,13-D2-arachidonic acid and 7,7,10,10,13,13-D6-arachidonic acid) are being developed and patented for therapeutic applications, specifically for stabilizing cell membranes against oxidative damage caused by reactive oxygen species in neurodegenerative diseases [3]. This fundamental divergence in intended use—analytical internal standardization versus therapeutic membrane stabilization—defines procurement pathways and regulatory classifications (research-use-only analytical standard versus investigational pharmaceutical compound) [4].

Analytical Reference Standards Neurodegenerative Disease Research Oxidative Stability

Validated Application Scenarios for Arachidonic Acid-d5 in Quantitative Lipidomics and Eicosanoid Research


Isotope Dilution LC-MS/MS Quantification of Arachidonic Acid in Biological Matrices

Arachidonic acid-d5 is employed as the internal standard for precise quantification of endogenous arachidonic acid in plasma, serum, tissue homogenates, and cell lysates using GC-MS or LC-MS/MS platforms. The terminal ω-d5 labeling provides +5 Da mass separation sufficient for selective reaction monitoring (SRM) transitions while maintaining co-elution fidelity for matrix effect correction [1]. This application is supported by validated protocols using negative ion electrospray ionization with multiple reaction monitoring (MRM) for eicosanoid quantification in plasma and urine samples [2].

Eicosanoid Metabolite Profiling in Inflammatory Disease Research

In comprehensive eicosanoid profiling workflows, AA-d5 serves as the reference internal standard for calibrating arachidonic acid concentration, which is then used to normalize downstream eicosanoid metabolite quantification (prostaglandins, thromboxanes, leukotrienes, HETEs, EETs, and DHETs). The terminal ω-labeling position avoids interference with COX and LOX enzymatic recognition, preserving native metabolite ratios [1]. UPLC-MS/MS methods enabling separation and monitoring of up to 184 eicosanoids including 26 deuterated internal standards in a single 5-minute run have been developed using this class of isotopologues [2].

Metabolic Flux Analysis of Polyunsaturated Fatty Acid Biosynthesis

AA-d5 enables tracking of arachidonic acid incorporation and metabolism in cellular and in vivo systems. Studies administering deuterium-labeled essential fatty acids (d5-ALA and d5-LA) have demonstrated detection of d5-labeled arachidonic acid metabolites in plasma at 24, 48, and 96 hours post-administration, validating the suitability of the d5 isotopologue for multi-day metabolic flux experiments in both preclinical models and human subjects [1]. Dual-isotope labeling lipidomics approaches further extend this application to tracking exogenous AA metabolic fate in ferroptosis research [2].

Method Validation and Quality Control in Bioanalytical Laboratories

AA-d5 is a critical component in method validation protocols for arachidonic acid quantification, serving as the stable isotope-labeled internal standard required for assessing accuracy, precision, recovery, and matrix effects according to bioanalytical method validation guidelines. Calibration and quality control samples prepared using artificial plasma or urine spiked with known eicosanoid concentrations and extracted according to the same procedure as biological samples demonstrate the robustness of deuterated internal standardization [1]. The ≥99% isotopic purity specification ensures calibration curve linearity across the required analytical dynamic range [2].

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